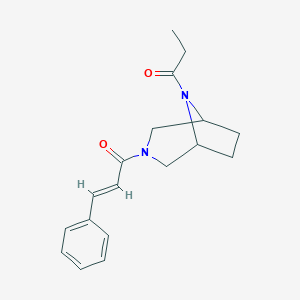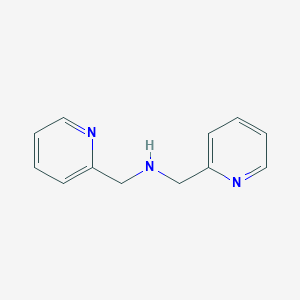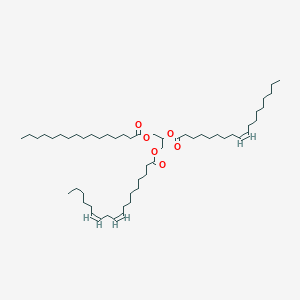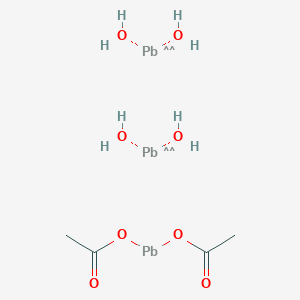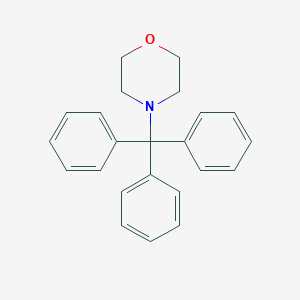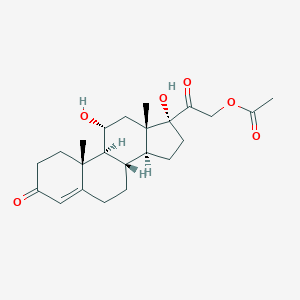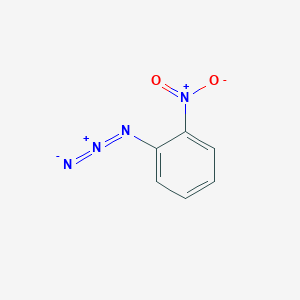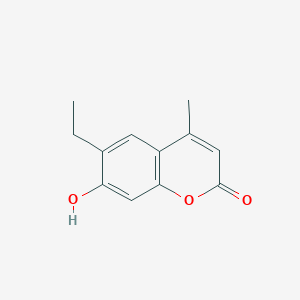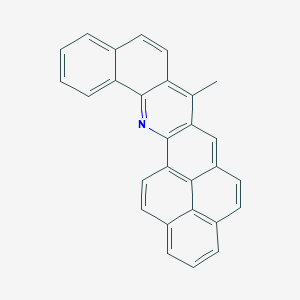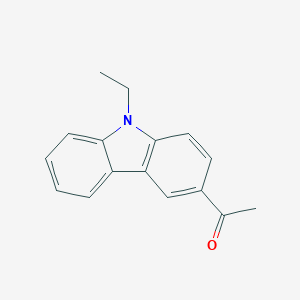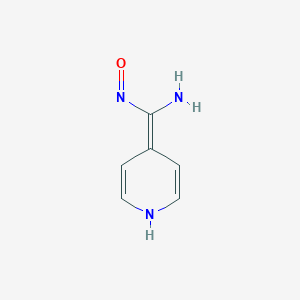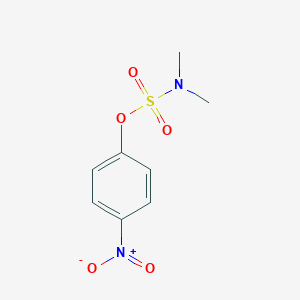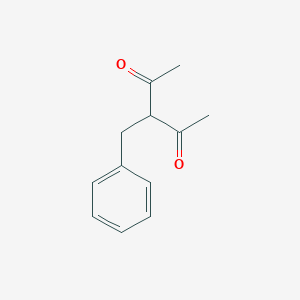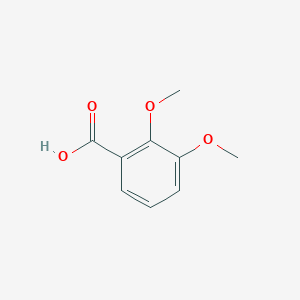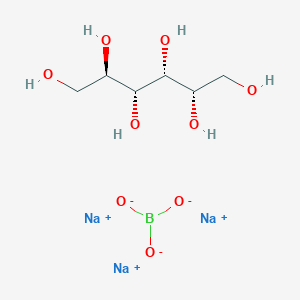
Glucitol, borate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucitol, borate, sodium salt, also known as sodium borohydride, is a white crystalline powder that is widely used in chemical synthesis. It is a powerful reducing agent that can reduce a wide variety of organic and inorganic compounds.
Mécanisme D'action
The mechanism of action of glucitol, borate, Glucitol, borate, sodium salt salt involves the transfer of hydride ions (H-) to the substrate. The hydride ion is a strong reducing agent that can reduce the substrate by donating electrons. The reaction is catalyzed by a proton source such as water or alcohol. The mechanism of action is highly selective and can reduce specific functional groups.
Effets Biochimiques Et Physiologiques
Glucitol, borate, Glucitol, borate, sodium salt salt has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine. It is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high selectivity and versatility. It can reduce a wide variety of organic and inorganic compounds. It is also easy to handle and store. The limitations of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high reactivity and potential for explosion. It requires careful handling and storage.
Orientations Futures
There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research. One direction is the development of new synthetic methods that use glucitol, borate, Glucitol, borate, sodium salt salt as a reducing agent. Another direction is the use of glucitol, borate, Glucitol, borate, sodium salt salt in the synthesis of new pharmaceuticals and agrochemicals. Finally, the use of glucitol, borate, Glucitol, borate, sodium salt salt in green chemistry and sustainable synthesis is an area of growing interest.
Conclusion:
In conclusion, glucitol, borate, Glucitol, borate, sodium salt salt is a powerful reducing agent that is widely used in chemical synthesis. It has high selectivity and versatility and is easy to handle and store. It has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research, including the development of new synthetic methods, the synthesis of new pharmaceuticals and agrochemicals, and the use of green chemistry and sustainable synthesis.
Méthodes De Synthèse
The synthesis of glucitol, borate, Glucitol, borate, sodium salt salt involves the reaction of Glucitol, borate, sodium salt borohydride with boron trioxide. The reaction is carried out in anhydrous ethanol or tetrahydrofuran. The reaction is exothermic and requires careful control of temperature and pressure. The product is obtained as a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Glucitol, borate, Glucitol, borate, sodium salt salt is widely used in chemical synthesis. It is a versatile reducing agent that can reduce a wide variety of organic and inorganic compounds. It is used in the reduction of aldehydes, ketones, esters, and carboxylic acids. It is also used in the reduction of metal ions such as copper, silver, and gold. Glucitol, borate, Glucitol, borate, sodium salt salt is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Propriétés
Numéro CAS |
1337-26-4 |
|---|---|
Nom du produit |
Glucitol, borate, sodium salt |
Formule moléculaire |
C6H14BNa3O9 |
Poids moléculaire |
309.95 g/mol |
Nom IUPAC |
trisodium;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;borate |
InChI |
InChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1 |
Clé InChI |
SUJZPJHQXRMNSS-DEDIIKBZSA-N |
SMILES isomérique |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES |
B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+] |
Autres numéros CAS |
1337-26-4 |
Synonymes |
Glucitol, borate, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



